molecular formula C11H21NO B8458627 4-(1-(Dimethylamino)propyl)cyclohexanone

4-(1-(Dimethylamino)propyl)cyclohexanone

Cat. No.: B8458627
M. Wt: 183.29 g/mol
InChI Key: QWLKCPUVEFEREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-(Dimethylamino)propyl)cyclohexanone is a cyclohexanone derivative substituted at the 4-position with a propyl chain bearing a tertiary dimethylamino group. Its molecular formula is C₁₁H₂₁NO, with a molecular weight of 183.3 g/mol.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

4-[1-(dimethylamino)propyl]cyclohexan-1-one

InChI

InChI=1S/C11H21NO/c1-4-11(12(2)3)9-5-7-10(13)8-6-9/h9,11H,4-8H2,1-3H3

InChI Key

QWLKCPUVEFEREH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCC(=O)CC1)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-(1-(Dimethylamino)propyl)cyclohexanone with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Functional Groups Key Features
This compound C₁₁H₂₁NO 183.3 0 2 Ketone, tertiary amine High lipophilicity; tertiary amine
4-(Methylamino)cyclohexanone hydrochloride C₇H₁₄ClNO 163.6 2 2 Ketone, primary amine, salt Water-soluble due to hydrochloride
4-[(1-Methylpiperidin-4-yl)amino]cyclohexanone C₁₂H₂₂N₂O 210.3 1 3 Ketone, secondary amine, piperidine Cyclic amine enhances rigidity
4-(Dimethylamino)cyclohexanol C₈H₁₇NO 143.2 1 2 Alcohol, tertiary amine Higher polarity due to -OH group
N-[3-(Cyclohexyloxy)propyl]-4-propylcyclohexan-1-amine C₁₈H₃₅NO 281.5 1 2 Ether, secondary amine Long alkyl chain increases logP
Key Observations:
  • Lipophilicity: The tertiary amine and propyl chain in the target compound enhance lipophilicity compared to primary/secondary amines (e.g., 4-(methylamino)cyclohexanone hydrochloride) .
  • Solubility: Hydrochloride salts (e.g., 4-(methylamino)cyclohexanone hydrochloride) exhibit higher aqueous solubility, while the target compound’s neutral form favors organic solvents .
  • Functional Groups: Replacing the ketone with an alcohol (4-(Dimethylamino)cyclohexanol) increases H-bond donors, improving water solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.